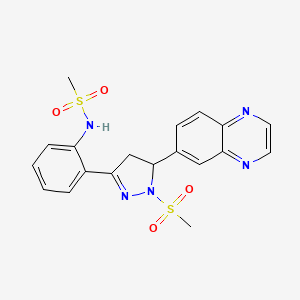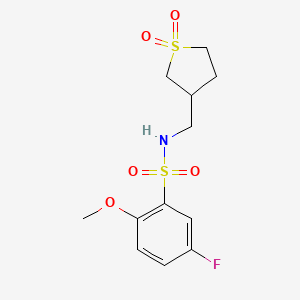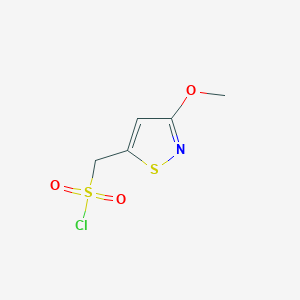
N-(2-(1-(methylsulfonyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1-(methylsulfonyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound with a significant structure that combines several aromatic and heterocyclic elements. This complex arrangement allows for diverse interactions and chemical behavior, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthetic routes for N-(2-(1-(methylsulfonyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide are multi-step processes that typically involve the formation of its pyrazole and quinoxaline rings, followed by the coupling of these structures. Common reaction conditions might include the use of catalysts such as palladium or copper, with solvents like dimethylformamide or toluene, under controlled temperatures.
Industrial production methods: could involve scale-up procedures that ensure the purity and yield of the compound. This could entail optimizing the reaction conditions and using techniques like crystallization or chromatography for purification.
Analyse Des Réactions Chimiques
Types of reactions:
Oxidation: The compound can undergo oxidation, particularly at the sulfonamide group, potentially forming sulfone derivatives.
Reduction: Reduction reactions might target the quinoxaline ring, leading to dihydro or tetrahydro derivatives.
Substitution: Various substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common reagents and conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major products: The major products depend on the specific reaction but often involve modifications at the sulfonamide, pyrazole, or quinoxaline moieties.
Applications De Recherche Scientifique
This compound has numerous applications across different scientific fields:
Chemistry: Used as a building block for more complex organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its therapeutic potentials, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism by which N-(2-(1-(methylsulfonyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects is multifaceted. It often involves interactions at the molecular level, where it can bind to specific proteins or enzymes, thereby altering their function. These interactions might involve hydrogen bonding, van der Waals forces, or hydrophobic interactions, leading to changes in cellular pathways and biological outcomes.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, such as those with simpler sulfonamide or pyrazole structures, N-(2-(1-(methylsulfonyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide stands out due to its combined quinoxaline-pyrazole structure which offers unique binding properties and enhanced stability. Similar compounds include:
Sulfonamide derivatives: without the quinoxaline or pyrazole moieties.
Quinoxaline compounds: lacking the sulfonamide or pyrazole groups.
Propriétés
IUPAC Name |
N-[2-(2-methylsulfonyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S2/c1-29(25,26)23-15-6-4-3-5-14(15)17-12-19(24(22-17)30(2,27)28)13-7-8-16-18(11-13)21-10-9-20-16/h3-11,19,23H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYQCKZDEGOUAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(piperidin-2-yl)methyl]aminosulfonamide hydrochloride](/img/structure/B2891143.png)
![4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2891145.png)








